molecular formula C10H10ClNO5S B2981860 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-42-1

6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B2981860
CAS RN: 866134-42-1
M. Wt: 291.7
InChI Key: DBLMTKDBFGZVBA-UHFFFAOYSA-N
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Description

Compounds like “6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” belong to a class of organic compounds known as benzoxazines . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom).


Chemical Reactions Analysis

Benzoxazines are known to undergo a ring-opening polymerization reaction when heated, leading to the formation of polybenzoxazines . These polymers have found applications in various fields due to their excellent thermal stability, mechanical properties, and chemical resistance.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

This compound can be utilized in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The presence of a sulfonyl group could potentially enhance the reactivity of boronic esters, making it a valuable component in creating biaryl structures often found in pharmaceuticals.

Protodeboronation

The compound may serve as a substrate in protodeboronation reactions. Protodeboronation is a critical step in organic synthesis, particularly when paired with Matteson homologation, allowing for the transformation of boronic esters into other functional groups .

Biological Activity of Indole Derivatives

Given the structural similarity to indole derivatives, this compound might exhibit a range of biological activities. Indole derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities .

Synthesis of Bioactive Molecules

The compound could be a precursor in the synthesis of bioactive molecules. Its reactive sites allow for modifications that can lead to the creation of compounds with potential pharmacological applications .

Catalysis

It may act as a catalyst or a component of a catalytic system in various organic reactions. For example, it could be involved in the synthesis of heterocyclic compounds through multi-component reactions .

properties

IUPAC Name

6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5S/c1-18(15,16)12-5-9(10(13)14)17-8-3-2-6(11)4-7(8)12/h2-4,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLMTKDBFGZVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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